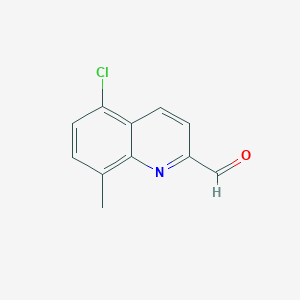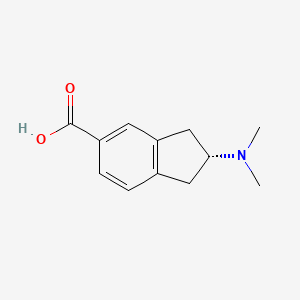
(R)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group and a carboxylic acid group attached to an indene ring system. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid can be achieved through several methods. One common approach involves the use of acid-assisted reactions with dimethyl carbonate, which allows for efficient methylation and formylation of amino acids . Another method involves the Strecker synthesis, which is a well-known procedure for preparing α-aminonitriles, intermediates that can be hydrolyzed to yield amino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl carbonate for methylation, hydrogen gas for reduction, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications include drug discovery and development.
Industry: It is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of ®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylenamino ketones: These compounds share the dimethylamino group and are used as synthons for various heterocycles.
Ricinoleic acid derivatives: These compounds have similar functional groups and are used in the synthesis of macrolactones and polyesters.
5-(N,N-Dimethylamino)isoprene derivatives: These compounds are used in the synthesis of triblock copolymers.
Uniqueness
®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its chiral nature and the presence of both dimethylamino and carboxylic acid groups. This combination of features makes it a versatile and valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13(2)11-6-8-3-4-9(12(14)15)5-10(8)7-11/h3-5,11H,6-7H2,1-2H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
UFVUDAGFZIJYRN-LLVKDONJSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CC2=C(C1)C=C(C=C2)C(=O)O |
Canonical SMILES |
CN(C)C1CC2=C(C1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





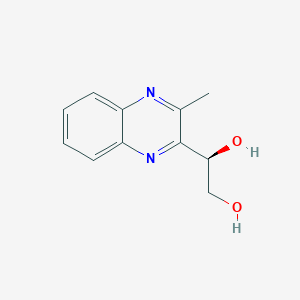

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)
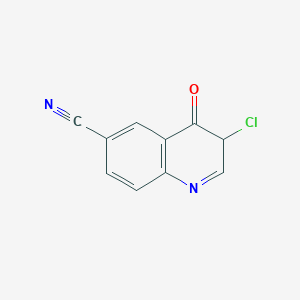
![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)
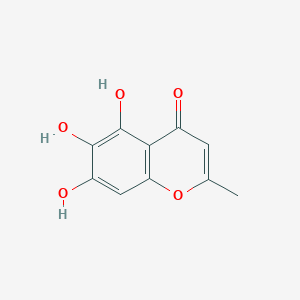
![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)


